molecular formula C11H13NO2 B11903392 1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Numéro de catalogue: B11903392
Poids moléculaire: 191.23 g/mol
Clé InChI: GVAAOBULEFOLBI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a versatile tetrahydroisoquinoline derivative serving as a critical building block in medicinal chemistry and neuroscience research. This compound features a carboxylic acid functional group, making it an ideal precursor for the synthesis of amide and ester derivatives via straightforward coupling reactions [https://www.amidebound.com/commodity/1-methyl-1-2-3-4-tetrahydroisoquinoline-8-carboxylic-acid/]. The 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) scaffold is of significant scientific interest due to its demonstrated neuroprotective properties and role as an endogenous compound in the human brain. Research indicates that 1MeTIQ analogs can act as potent inhibitors of monoamine oxidase (MAO) enzymes, which are key targets for treating neurodegenerative conditions like Parkinson's disease [https://pubmed.ncbi.nlm.nih.gov/32422797/]. Consequently, this carboxylic acid is extensively used in drug discovery programs aimed at developing novel therapeutic agents for central nervous system disorders. Its high purity and well-defined structure provide researchers with a reliable starting material for constructing complex molecular libraries, investigating structure-activity relationships, and exploring new biochemical pathways. This product is intended for research purposes only in a laboratory setting.

Propriétés

Formule moléculaire

C11H13NO2

Poids moléculaire

191.23 g/mol

Nom IUPAC

1-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-7-10-8(5-6-12-7)3-2-4-9(10)11(13)14/h2-4,7,12H,5-6H2,1H3,(H,13,14)

Clé InChI

GVAAOBULEFOLBI-UHFFFAOYSA-N

SMILES canonique

CC1C2=C(CCN1)C=CC=C2C(=O)O

Origine du produit

United States

Méthodes De Préparation

Key Steps and Conditions:

  • Cyclization :

    • Reagents : β-Phenylethylamine, formaldehyde (or paraformaldehyde), trifluoroacetic acid (TFA).

    • Conditions : Reflux at 80–100°C for 6–12 hours.

    • Yield : 70–85% for the tetrahydroisoquinoline intermediate.

  • Oxidation of Side Chain :

    • Reagents : Sodium periodate (NaIO₄) for oxidative cleavage, followed by sodium borohydride (NaBH₄) for reduction to a primary alcohol.

    • Conditions : Room temperature for 2–4 hours.

    • Yield : 76% for the alcohol intermediate.

  • Carboxylic Acid Formation :

    • Reagents : Potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

    • Conditions : Aqueous acidic medium, 50–60°C.

    • Yield : 60–70%.

Optimization Strategies:

  • Stereochemical Control : Enantioselective synthesis is achieved using chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization.

  • Purification : Recrystallization from ethanol/water mixtures or preparative HPLC improves purity (>98%).

Reissert Reaction Followed by Catalytic Hydrogenation

The Reissert reaction provides an alternative route to access the isoquinoline backbone, which is subsequently hydrogenated and functionalized. This method is advantageous for introducing substituents at specific positions.

Synthetic Pathway:

  • Reissert Reaction :

    • Reagents : Isoquinoline, acyl chloride (e.g., acetyl chloride), potassium cyanide (KCN).

    • Conditions : Anhydrous dichloromethane, 0–5°C.

    • Product : 1-Acyltetrahydroisoquinoline-8-carbonitrile.

    • Yield : 65–75%.

  • Hydrogenation :

    • Catalyst : Palladium on carbon (Pd/C) or Raney nickel.

    • Conditions : H₂ gas (1–3 atm), methanol solvent, 25–50°C.

    • Product : 1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-amine.

    • Yield : 80–90%.

  • Carboxylic Acid Synthesis :

    • Reagents : Hydrochloric acid (HCl) for hydrolysis of the nitrile group.

    • Conditions : Reflux in 6M HCl for 8–12 hours.

    • Yield : 70–78%.

Industrial Scalability:

  • Batch Reactors : Large-scale runs (10–100 kg) use automated temperature control and continuous H₂ supply to maintain efficiency.

  • Cost Considerations : Pd/C catalyst recovery systems reduce expenses by 20–30%.

Direct Cyclization of Modified Phenylalanine Derivatives

A patent-derived method leverages phenylalanine esters as starting materials, enabling a streamlined synthesis with fewer intermediates.

Procedure:

  • Esterification of Phenylalanine :

    • Reagents : L- or D-phenylalanine, methanol, thionyl chloride (SOCl₂).

    • Conditions : Reflux for 5–6 hours.

    • Yield : 90–95% for methyl ester.

  • Cyclization with Formaldehyde :

    • Reagents : Paraformaldehyde, trifluoroacetic acid (TFA).

    • Conditions : Reflux at 82°C for 6.5 hours.

    • Product : 1-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester.

    • Yield : 72–80%.

  • Saponification and Acidification :

    • Reagents : Sodium hydroxide (NaOH), sulfuric acid (H₂SO₄).

    • Conditions : Room temperature, pH adjustment to 6.2–6.5.

    • Yield : 85–90%.

Advantages:

  • Stereochemical Integrity : Retention of chirality from phenylalanine ensures enantiopure products.

  • One-Pot Potential : Combining cyclization and esterification steps reduces purification demands.

Comparative Analysis of Methods

Parameter Pictet-Spengler Reissert-Hydrogenation Phenylalanine Cyclization
Total Yield 50–60%55–65%70–80%
Reaction Time 18–24 hours20–30 hours12–15 hours
Enantiomeric Control ModerateLowHigh
Scalability Lab-scalePilot-scaleIndustrial-scale

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Neuroprotective Properties

1MeTIQ is recognized for its neuroprotective effects, particularly against dopaminergic neurotoxins. Studies have shown that it can protect neurons from various neurotoxic agents associated with Parkinson's disease, such as:

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) : A well-known neurotoxin that induces parkinsonism in animal models.
  • Rotenone : Another neurotoxin that affects mitochondrial function.

In cultured rat mesencephalic neurons, 1MeTIQ demonstrated protective action against these toxins, with the (R)-enantiomer showing stronger effects compared to the (S)-enantiomer . This stereoselectivity suggests that the (R)-1MeTIQ may be more effective for therapeutic applications.

Potential in Substance Abuse Treatment

Recent studies suggest that 1MeTIQ may have antiaddictive properties. It has been shown to attenuate cocaine self-administration behaviors in animal models. This effect is attributed to its ability to modulate dopaminergic pathways involved in reward and addiction mechanisms .

Interaction with Other Pharmacological Agents

Research has also explored the synergistic effects of 1MeTIQ when combined with other antiepileptic drugs (AEDs). In mouse models of seizures induced by maximal electroshock (MES), 1MeTIQ exhibited supra-additive interactions with certain AEDs like clonazepam and gabapentin. This suggests potential for enhancing therapeutic efficacy in treating seizure disorders .

Several studies have documented the efficacy of 1MeTIQ in various experimental models:

  • Neuroprotection Against MPTP : In a study involving rats treated with MPTP, administration of 1MeTIQ significantly reduced motor deficits and dopaminergic neuron loss .
  • Addiction Studies : Research involving cocaine self-administration revealed that treatment with 1MeTIQ led to a marked decrease in drug-seeking behavior among rats .

These findings highlight the compound's potential as a therapeutic agent for neurodegenerative diseases and substance abuse disorders.

Mécanisme D'action

The compound exerts its effects primarily through interactions with dopamine receptors and inhibition of monoamine oxidase (MAO) enzymes. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . These mechanisms contribute to its neuroprotective and antidepressant-like activities .

Comparaison Avec Des Composés Similaires

Substituent Variations at the 1- and 8-Positions

Key structural analogs differ in substituents at the 1- and 8-positions, which critically influence molecular properties. The table below summarizes these differences:

Compound Name 1-Position Substituent 8-Position Substituent Molecular Formula Molecular Weight Key Features/Applications
1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid Methyl (-CH₃) Carboxylic acid (-COOH) C₁₁H₁₃NO₂ 191.23 (calc.) Enhanced solubility; potential pharmacophore for drug design
8-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (32) Methyl (-CH₃) Fluorine (-F) C₁₀H₁₂FN 165.21 Novel fluorinated analog; improved lipophilicity
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid Benzyl (-CH₂C₆H₅) Carboxylic acid (-COOH) C₁₇H₁₇NO₂ 267.32 Bulky substituent; possible steric hindrance in binding
5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride Hydrogen (-H) Carboxylic acid (-COOH), Fluorine (-F) at 5-position C₁₀H₁₁ClFNO₂ 231.65 Dual functionalization; hydrochloride salt improves crystallinity

Functional Group Impact on Properties

  • Carboxylic Acid at 8-Position : Present in the target compound and its 2-benzyl and 5-fluoro analogs, this group enhances aqueous solubility and enables hydrogen bonding, which is crucial for receptor interactions. In contrast, the 8-fluoro derivative lacks this polar group, favoring membrane permeability .
  • Methyl vs.
  • Fluorine Substitution : Fluorine at the 8-position (compound 32) introduces electronegativity and metabolic resistance, whereas fluorine at the 5-position (compound in ) may alter electronic distribution without affecting the carboxylic acid’s reactivity .

Activité Biologique

1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (1MeTIQ) is a compound belonging to the tetrahydroisoquinoline family, characterized by its unique bicyclic structure that includes a nitrogen atom. This compound has garnered attention due to its potential neuroprotective and anti-addictive properties, making it a subject of various pharmacological studies.

  • Molecular Formula : C₁₁H₁₅NO₃
  • Molecular Weight : Approximately 191.23 g/mol
  • Functional Groups : Carboxylic acid (-COOH) enhances biological activity.

1MeTIQ exhibits several mechanisms that contribute to its biological activity:

  • Neuroprotection : It has been shown to protect against neurotoxicity induced by substances like MPTP and rotenone, which are known to cause dopaminergic neuron damage .
  • Monoamine Oxidase Inhibition : 1MeTIQ inhibits both MAO-A and MAO-B enzymes, which play critical roles in neurotransmitter metabolism .
  • Antioxidant Activity : The compound exhibits free radical scavenging properties, contributing to its neuroprotective effects .

Biological Activities

The following table summarizes the key biological activities associated with 1MeTIQ:

Activity Description
NeuroprotectiveProtects dopaminergic neurons from neurotoxic agents like MPTP and rotenone .
Anti-addictiveReduces cocaine craving in animal models.
AntioxidantScavenges free radicals and inhibits oxidative stress .
AnalgesicPotentiates morphine-induced analgesia .
AntidepressantExhibits potential antidepressant effects in various studies .
AnticonvulsantDemonstrates anticonvulsant properties in experimental models .

Case Studies

  • Neuroprotection in Rodent Models : Studies have demonstrated that both enantiomers of 1MeTIQ exhibit neuroprotective effects against neurotoxins. In particular, the (R)-enantiomer has been shown to significantly increase dopamine levels and enhance dopamine metabolism, indicating its potential therapeutic role in treating Parkinson's disease .
  • Diabetic Neuropathy : In a study involving diabetic neuropathic pain models, acute administration of 1MeTIQ was found to reverse mechanical allodynia induced by streptozotocin, suggesting its utility in managing diabetic neuropathy symptoms .
  • Behavioral Studies on Addiction : Research on cocaine self-administration in rats revealed that 1MeTIQ could effectively reduce cravings and withdrawal symptoms, highlighting its potential as an anti-addictive agent .

Synthesis Methods

Various synthetic approaches have been developed for producing 1MeTIQ:

  • Classical Organic Synthesis : Utilizing standard organic reactions involving the tetrahydroisoquinoline scaffold.
  • Green Chemistry Approaches : Emphasizing environmentally friendly methods to enhance yield and reduce toxic by-products.

Q & A

Q. What are the optimized synthetic routes for 1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, and how do reaction conditions influence yield?

The compound is synthesized via a multi-step process starting from phenylethylamine. Key steps include acetylation with acetyl chloride, cyclization using methanesulfonic acid, and reduction with sodium borohydride. Optimized conditions (e.g., methanesulfonic acid as a cyclization catalyst) achieve an 80.8% overall yield. Purity is verified via HPLC, and intermediates are characterized by NMR and mass spectrometry. Reaction temperature and solvent polarity critically affect cyclization efficiency .

Q. What analytical methods are recommended for structural characterization and purity assessment?

  • Structural analysis : X-ray crystallography (for crystalline derivatives) and 2D NMR (e.g., 1H^1H-13C^13C HSQC) resolve stereochemistry and confirm the tetrahydroisoquinoline scaffold.
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 206.1).
    Reference standards should follow pharmacopeial guidelines for validation .

Q. How are in vitro biological screening models designed to evaluate its neuroprotective or anti-proliferative activity?

  • Neuroprotection : Primary murine dopaminergic neuron cultures exposed to neurotoxins (e.g., MPP+^+) assess viability via MTT assays.
  • Anti-proliferative activity : Human cancer cell lines (e.g., HCT-116 for colorectal cancer) are treated with IC50_{50} doses, followed by apoptosis assays (Annexin V/PI staining).
  • Receptor binding : Radioligand displacement assays (e.g., 3H^3H-naloxone for opioid receptor affinity) quantify interactions .

Advanced Research Questions

Q. What structural modifications enhance its pharmacological profile, and how are structure-activity relationships (SAR) analyzed?

  • Alkyl chain extension : Introducing C6-C17 alkyl groups at the 1-position improves lipophilicity and blood-brain barrier penetration.
  • Carboxylic acid substitution : Esterification (e.g., ethyl ester derivatives) increases oral bioavailability.
  • SAR analysis : Comparative molecular field analysis (CoMFA) and docking studies (using receptors like D2_2 dopamine or μ-opioid) identify critical pharmacophores. In vivo pharmacokinetics (e.g., AUC024h_{0-24h}) validate modifications .

Q. How do researchers resolve contradictions in reported biological activity data across studies?

  • Dose-response variability : Standardize assays using WHO-recommended cell lines and control compounds (e.g., MPTP for neurotoxicity models).
  • Metabolic interference : Conduct hepatic microsome stability tests to rule out metabolite-driven effects.
  • Species-specific responses : Cross-validate findings in multiple models (e.g., murine vs. primate Parkinson’s models) .

Q. What in vivo models are used to evaluate neuroprotective efficacy, and how are confounding variables controlled?

  • Primate models : Marmosets treated with 6 mg/kg MPTP (a dopaminergic neurotoxin) exhibit Parkinsonian symptoms. Modafinil (100 mg/kg) co-administration preserves 41% striatal dopamine levels vs. 5% in controls.
  • Controls : Sham-operated animals and vehicle-treated groups account for surgical or solvent effects.
  • Behavioral metrics : Locomotor activity, hand-eye coordination, and startle response are quantified using automated scoring systems .

Q. How is the compound’s stability under physiological conditions assessed for drug development?

  • pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours; monitor degradation via LC-MS.
  • Plasma stability : Human plasma incubation at 37°C for 4 hours, followed by protein precipitation and quantification of intact compound.
  • Light/temperature sensitivity : Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in large-scale synthesis?

  • Catalyst optimization : Replace methanesulfonic acid with immobilized Lewis acids (e.g., ZnCl2_2-SiO2_2) for recyclability.
  • Flow chemistry : Continuous-flow reactors improve heat transfer and reduce side reactions during cyclization.
  • Byproduct management : Use scavenger resins (e.g., QuadraPure™) to remove unreacted intermediates .

Q. How are computational models used to predict off-target interactions?

  • Phylogenetic analysis : Compare binding affinity across homologous receptors (e.g., adrenergic vs. dopaminergic receptors).
  • Machine learning : Train neural networks on ChEMBL data to predict CYP450 inhibition or hERG channel binding.
  • In silico toxicity : Derek Nexus software flags potential mutagenic or hepatotoxic moieties .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.